molecular formula C11H14ClNO2S B079413 Piperidine, 1-[(4-chlorophenyl)sulfonyl]- CAS No. 22771-98-8

Piperidine, 1-[(4-chlorophenyl)sulfonyl]-

Cat. No. B079413
CAS RN: 22771-98-8
M. Wt: 259.75 g/mol
InChI Key: NTLYJFLDDJOJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine, 1-[(4-chlorophenyl)sulfonyl]- (also known as PCS) is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative of piperidine and has been found to have various biological activities.

Mechanism Of Action

The mechanism of action of PCS is not fully understood. However, it has been suggested that it inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. It has also been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.

Biochemical And Physiological Effects

PCS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been found to have anti-viral properties, particularly against HIV.

Advantages And Limitations For Lab Experiments

PCS has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have a wide range of biological activities. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can make it difficult to study its effects in animal models.

Future Directions

There are several future directions for research on PCS. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Another area of interest is its role in the regulation of gene expression, particularly in the context of epigenetic modifications. Additionally, further studies are needed to fully understand the mechanism of action of PCS and its effects on various biological systems.
Conclusion:
In conclusion, PCS is a chemical compound that has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been used as a tool for studying the role of sulfonamides in biological systems. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

PCS can be synthesized by reacting piperidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification.

Scientific Research Applications

PCS has been extensively used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a tool for studying the role of sulfonamides in biological systems.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLYJFLDDJOJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359475
Record name Piperidine, 1-[(4-chlorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 1-[(4-chlorophenyl)sulfonyl]-

CAS RN

22771-98-8
Record name Piperidine, 1-[(4-chlorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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